

# Discovery and synthesis history of H-Gly-Leu-Phe-OH

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## Compound of Interest

Compound Name: *H-Gly-Leu-Phe-OH*

Cat. No.: B034195

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## An In-depth Technical Guide to the Discovery and Synthesis of **H-Gly-Leu-Phe-OH**

This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the tripeptide **H-Gly-Leu-Phe-OH** for researchers, scientists, and drug development professionals.

## Discovery and Biological Significance

The tripeptide **H-Gly-Leu-Phe-OH**, also known as Gly-Leu-Phe (GLF), was first identified as an immunostimulating peptide derived from the enzymatic digestion of human and cow casein. A seminal 1987 study by Berthou and colleagues published in FEBS Letters detailed the isolation and initial characterization of this peptide, highlighting its ability to enhance the phagocytic activity of macrophages.[1][2] Subsequent research has corroborated these findings, establishing **H-Gly-Leu-Phe-OH** as a bioactive peptide with the potential to modulate the immune system.[3]

Beyond its immunostimulatory properties, **H-Gly-Leu-Phe-OH** has also been investigated for other biological activities. Notably, studies have demonstrated its potential as an anti-alpecia agent, capable of preventing hair loss induced by certain chemotherapy drugs.[3][4][5] This effect is thought to be mediated, at least in part, by the release of histamine.[4][5] The diverse biological functions of this simple tripeptide underscore its significance in the field of peptide-based therapeutics.

# Synthesis of H-Gly-Leu-Phe-OH

The synthesis of **H-Gly-Leu-Phe-OH** can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is often preferred for its efficiency and amenability to automation.

## Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard manual solid-phase synthesis of **H-Gly-Leu-Phe-OH** on a Wang resin pre-loaded with Fmoc-Phe-OH.

Materials:

- Fmoc-Phe-Wang resin
- Fmoc-Leu-OH
- Fmoc-Gly-OH
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dipeptide ether
- Acetonitrile (ACN)

- Deionized water

#### Procedure:

- **Resin Swelling:** The Fmoc-Phe-Wang resin is swollen in DMF for 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** The swollen resin is treated with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. The resin is then washed thoroughly with DMF and DCM.
- **Leucine Coupling:** Fmoc-Leu-OH is activated with DCC and HOBt in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 2 hours to facilitate coupling. The completion of the reaction is monitored using a Kaiser test. The resin is subsequently washed with DMF and DCM.
- **Fmoc Deprotection:** The Fmoc group is removed from the newly coupled leucine residue using 20% piperidine in DMF, followed by thorough washing.
- **Glycine Coupling:** Fmoc-Gly-OH is activated with DCC and HOBt and coupled to the deprotected leucine residue on the resin, following the same procedure as in step 3.
- **Final Fmoc Deprotection:** The Fmoc group on the terminal glycine residue is removed with 20% piperidine in DMF and the resin is washed.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
- **Precipitation and Purification:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Lyophilization:** The purified peptide fractions are pooled and lyophilized to obtain the final **H-Gly-Leu-Phe-OH** product as a white powder.

## Data Presentation

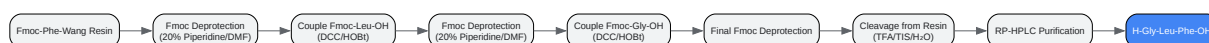
The following table summarizes typical quantitative data obtained from the synthesis and characterization of **H-Gly-Leu-Phe-OH**.

| Parameter        | Value   | Method               |
|------------------|---|----------------------|
| Chemical Formula | C <sub>17</sub> H <sub>25</sub> N <sub>3</sub> O <sub>4</sub> | -                    |
| Molecular Weight | 335.4 g/mol   | Mass Spectrometry    |
| Yield            | >70% (based on initial resin loading)                         | Gravimetric Analysis |
| Purity           | >95%  | RP-HPLC (at 214 nm)  |
| Mass (m/z)       | [M+H] <sup>+</sup> = 336.4                                    | ESI-MS               |

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of **H-Gly-Leu-Phe-OH**.

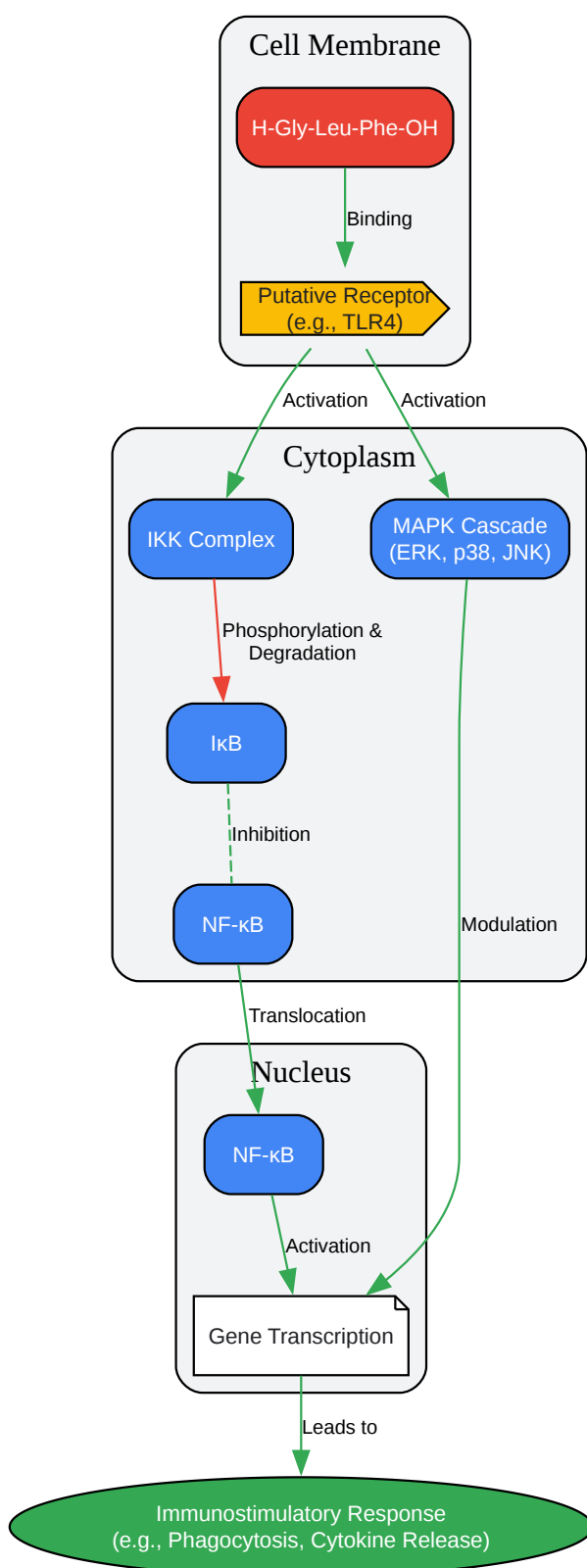


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Caption: Solid-phase synthesis workflow for **H-Gly-Leu-Phe-OH**.

### Proposed Immunostimulatory Signaling Pathway

This diagram outlines a plausible signaling cascade initiated by **H-Gly-Leu-Phe-OH** in macrophages, leading to an immunostimulatory response. This proposed pathway is based on the known mechanisms of other casein-derived immunomodulatory peptides.



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Caption: Proposed signaling pathway for **H-Gly-Leu-Phe-OH** in macrophages.

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